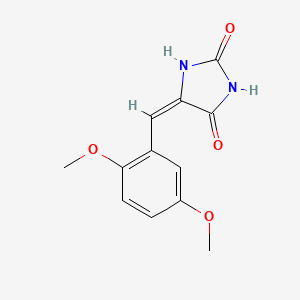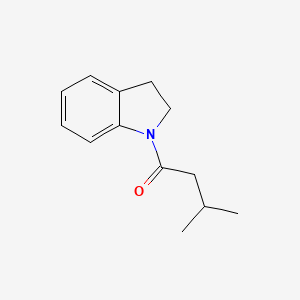![molecular formula C16H25NO4 B5560641 {4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules related to "{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol" involves multiple steps, including regioselective O-demethylation and reactions with BBr3 followed by MeOH addition, which affords methoxymethyl-substituted arylphenols in high yields (Akbaba et al., 2010). Other related syntheses include electrochemical oxidation and methoxylation reactions of catechols to produce methoxy-substituted o-benzoquinones (Nematollahi & Golabi, 1996).
Molecular Structure Analysis
The structural characterization of molecules similar to "{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol" involves advanced techniques such as X-ray diffraction. For instance, the structural features of related compounds have been determined, highlighting the importance of molecular geometry and intermolecular interactions in defining their physical and chemical properties (Pei, Jian, & Ru, 2013).
Chemical Reactions and Properties
Chemical reactions involving molecules with similar structures to "{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol" can lead to a variety of products, depending on the reaction conditions and substrates used. For example, the reductive amination of related compounds with different substituted aromatic aldehydes produces a series of novel derivatives, indicating a wide range of chemical reactivity and potential applications (Mandala et al., 2013).
Physical Properties Analysis
The physical properties of complex organic molecules like "{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol" are influenced by their molecular structure. Studies on similar compounds have revealed insights into their crystal packing, solvate formation, and intermolecular interactions, which are crucial for understanding their behavior in different environments (Cao, 2009).
Chemical Properties Analysis
The chemical properties of molecules related to "{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol" include their reactivity in various chemical reactions, such as photo-reorganization and cyclization. These properties are key to understanding their potential applications in synthesis and material science (Dalai et al., 2017).
Scientific Research Applications
Catalysis and Organic Synthesis:
- The study by Ghorbanloo and Alamooti (2017) describes the synthesis of a compound involving 2-hydroxy-3-methoxybenzaldehyde and its application as a catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
- A research by Schenker (1968) covers the synthesis of benzoxazepines and their transformation into isoquinoline derivatives, highlighting a broader scope of chemical synthesis and transformations (Schenker, 1968).
Organic Chemistry and Medicinal Applications:
- Ozcubukcu et al. (2009) discuss a tris(triazolyl)methanol ligand, emphasizing its role in catalyzing 1,3-dipolar cycloadditions, which are pivotal in medicinal chemistry (Ozcubukcu et al., 2009).
- Sañudo et al. (2006) explore the synthesis of triazin-1-yl alaninamides, which are important for developing new classes of compounds with potential biological activities (Sañudo et al., 2006).
Materials Science and Surface Chemistry:
- Rahmani et al. (2018) investigate oxazole derivatives for corrosion inhibition, which is crucial for materials protection and engineering (Rahmani et al., 2018).
- Zhai et al. (2003) report on the synthesis of 8O-methylaphanorphine, illustrating the application of these compounds in creating materials with unique properties (Zhai et al., 2003).
Safety and Hazards
properties
IUPAC Name |
[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-19-12-15-7-13(3-4-16(15)20-2)8-17-5-6-21-11-14(9-17)10-18/h3-4,7,14,18H,5-6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEJDMIWBGBYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCOCC(C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-Methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)
![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)
![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)